Product packaging for Nigakinone(Cat. No.:CAS No. 18110-86-6)

Nigakinone

Cat. No.: B1678869
CAS No.: 18110-86-6
M. Wt: 266.25 g/mol
InChI Key: PGFKZUOYIFDMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry and Pharmacology

Natural products derived from plants have historically served as a rich source of medicinal compounds. Nigakinone fits into this context as a secondary metabolite found in several plant species belonging to the Simaroubaceae family. Research in natural product chemistry aims to isolate, characterize, and synthesize such compounds, while pharmacology investigates their biological effects and potential therapeutic uses.

This compound has been reported in several plant species, notably Quassia amara, Picrasma excelsa, and Picrasma quassioides. nih.gov These plants have a history of use in traditional medicine across different regions.

Picrasma quassioides : Also known as "nigaki" bitterwood or Indian Quassiawood, this plant is native to temperate regions of southern Asia, including the Himalayas, China, Japan, and Korea. nih.govwikipedia.orgplantaedb.com Traditionally, the stem and wood bark of P. quassioides have been used to treat various ailments such as fever, malaria, gastritis, and pediculosis. nih.gov Its bark is used as a bitter flavoring and antibacterial agent, and extracts from the wood are employed as a natural insecticide. wikipedia.org In traditional Chinese medicine, P. quassioides has been an ingredient in "kumu" injection therapy for alleviating fever and treating infections like the common cold, upper respiratory tract infections, and diarrhea. mdpi.com

Quassia amara : This species is a tropical shrub found in South America and the Caribbean. wikipedia.orgbiostratege.com Known for its intense bitterness, Q. amara has been traditionally used for various purposes, including treating malaria, fever, digestive problems, and as an insecticide and tonic. wikipedia.orgbiostratege.comtropilab.compfaf.org Its use against dysentery was reported as early as the 18th century. globalhealing.comwikipedia.org

Picrasma excelsa : Commonly known as Jamaican Quassia, this flowering plant is native to the Caribbean. ontosight.aipfaf.org Its bark has been used in traditional medicine for its bitter properties and as an insecticide. ontosight.aipfaf.orgplanetayurveda.com Traditional uses include treating digestive issues, intestinal worms, fever, and malaria. ontosight.aipfaf.orgplanetayurveda.com

These traditional uses suggest that the plants containing this compound possess bioactive compounds responsible for their observed effects.

This compound is classified as a canthinone alkaloid. nih.gov Canthinone alkaloids are a subclass of β-carboline alkaloids characterized by the presence of an additional ring structure. researchgate.net These alkaloids are predominantly found in plants belonging to the Simaroubaceae and Rutaceae families, among others. researchgate.net Over sixty β-carboline and canthinone alkaloids, including this compound, have been isolated from Picrasma quassioides. mdpi.comsemanticscholar.org

Source Organisms and Traditional Medicinal Uses

Significance of this compound as a Research Compound

The presence of this compound in plants with documented traditional medicinal uses makes it a significant compound for academic research. Investigations into its properties contribute to the understanding of the pharmacological basis of these traditional practices and can potentially lead to the discovery of new therapeutic agents.

Research into the chemical constituents of plants like Picrasma and Quassia species has a history tied to their traditional uses, particularly their bitterness and reported anti-malarial and anti-dysenteric properties. The isolation and identification of various compounds, including alkaloids and quassinoids, have been central to this historical research. While specific historical research solely focused on the isolation and characterization of this compound itself is part of the broader study of these plants' phytochemistry, its identification as a component of these traditionally used species marked its entry into the realm of academic investigation.

Current research on this compound continues to explore its biological activities and potential mechanisms of action. Studies have investigated its effects in various in vitro and in vivo models. For instance, this compound has been reported to alleviate symptoms in models of colitis by regulating bile acid profiles and the FXR/NLRP3 signaling pathway. researchgate.netnih.govdovepress.com Research suggests that this compound may exert anti-inflammatory effects by inhibiting the NLRP3 signaling pathway and enhancing FXR expression. researchgate.netdovepress.com In vitro studies have also indicated that this compound can restrain bile acid-induced inflammation and cell damage through FXR activation and inhibition of inflammatory cytokines. nih.gov

Furthermore, this compound has been explored for other potential activities. A study screening natural compounds for skin tanning properties identified this compound as one of the compounds showing promising results in enhancing melanin (B1238610) formation in a B16 cell model. scirp.org This research indicated that this compound promoted melanogenesis in a dose-dependent manner and enhanced tyrosinase activity. scirp.org

Despite these findings, there are still gaps in the current research landscape. While some studies have explored specific activities and potential pathways, a comprehensive understanding of this compound's full pharmacological profile, its interactions with various biological targets, and its potential therapeutic applications requires further investigation. Research into its bioavailability, metabolism, and potential synergistic effects with other compounds found in its source plants could also provide valuable insights.

Here are some detailed research findings presented in a table format:

Research AreaKey FindingsModel SystemSource
Anti-inflammatoryAttenuated colitis symptoms, regulated bile acid disorders, activated FXR, inhibited NLRP3 signaling pathway, decreased inflammatory cytokine production. researchgate.netnih.govdovepress.comDSS-induced colitic animals, In vitro cell modelsPubMed nih.gov, ResearchGate researchgate.net, Dove Medical Press dovepress.com
Skin TanningEnhanced melanin formation and tyrosinase activity in a dose-dependent manner. scirp.orgB16 cell modelScientific Research Publishing scirp.org
Potential AntibacterialCanthinone compounds, including this compound and methylthis compound from P. quassioides, have been linked to antibacterial activities. mdpi.comsemanticscholar.orgIn vitro against E. coli and S. aureus (for β-carbolines/canthinones from P. quassioides extract) semanticscholar.orgSemantic Scholar semanticscholar.org, MDPI mdpi.com
Gastric HealthCanthinone compounds like this compound and methylthis compound from P. quassioides may inhibit histamine (B1213489) release in gastric parietal cells, limiting acid secretion. mdpi.comNot specified in snippetMDPI mdpi.com
Anti-parasiticP. quassioides wood chip powder perceived as prophylactic due to secondary metabolites affecting the central nervous system of pest insects. mdpi.comIn vivo (zebrafish embryo for toxicity) mdpi.com, Bio-pesticide assessment (mechanism) mdpi.comMDPI mdpi.com

Further research is needed to fully elucidate the therapeutic potential and mechanisms of action of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O3 B1678869 Nigakinone CAS No. 18110-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFKZUOYIFDMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18110-86-6
Record name 4-Methoxy-5-hydroxycanthin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18110-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nigakinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIGAKINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies in Nigakinone Research

Isolation and Purification Strategies

The isolation and purification of nigakinone from natural sources, often complex plant extracts, typically involve a combination of techniques aimed at separating the target compound from numerous other co-occurring phytochemicals.

Chromatographic Techniques for Complex Mixtures

Chromatography plays a crucial role in the separation and purification of this compound. Multiple chromatography steps are commonly employed for the isolation and purification of compounds like this compound from natural sources. researchgate.net High-speed counter-current chromatography (HSCCC) coupled with ultrasonic microwave-assisted extraction (UMAE) has been developed as a method for the rapid separation and purification of this compound and methylthis compound from Picrasma quassioides. nih.govresearchgate.net This method utilizes a solvent system such as hexane:ethyl acetate:methanol:2% acetic acid (9:11:9:11, v/v/v/v). nih.govresearchgate.net Using this approach, this compound with a purity of 96.8% and methylthis compound with a purity of 75.6% were obtained in a single step within 200 minutes from P. quassioides. nih.govresearchgate.net Other chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are also fundamental in the process of isolating and purifying natural products. biotech-asia.orgarcjournals.orgnih.gov

Bioassay-Guided Fractionation

Bioassay-guided fractionation is an iterative process used in the discovery of bioactive compounds from natural sources. researchgate.netresearchgate.net This approach involves sequential separation of an extract using chromatographic methods, followed by testing the resulting fractions for the desired biological activity. researchgate.net The active fractions are then subjected to further fractionation and bioassay until the pure, active compound is isolated. researchgate.net This methodology has been applied in studies involving Picrasma quassioides to identify bioactive compounds, including this compound, based on specific activities such as antimicrobial effects. nih.gov For instance, in a study focusing on the antimicrobial compounds in P. quassioides, bioassay-guided purification led to the identification of this compound as an active component in a specific fraction. nih.gov

Structural Elucidation and Confirmation

Determining the precise chemical structure of this compound involves the application of advanced spectroscopic techniques.

Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, UV-Vis Spectroscopy)

Spectroscopic methods are essential for the structural characterization of organic molecules. openaccessjournals.comlehigh.eduresearchgate.net Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound. openaccessjournals.comlehigh.edusolubilityofthings.com Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the connectivity and environment of atoms within the molecule. openaccessjournals.comlehigh.eduresearchgate.netsolubilityofthings.com UV-Vis spectroscopy can indicate the presence of certain functional groups and the extent of conjugation within the molecule by measuring the absorption and transmission of light. openaccessjournals.comlehigh.eduresearchgate.netsolubilityofthings.com The chemical structures of this compound and methylthis compound isolated from P. quassioides have been identified using ESI-MS and ¹H-NMR. nih.govresearchgate.net The combination of these techniques is powerful for the comprehensive structural elucidation of complex natural products. lehigh.edusolubilityofthings.com

X-ray Crystallography for Absolute Configuration

Pharmacological Activities and Therapeutic Potential

Anti-Inflammatory and Immunomodulatory Effects

Nigakinone has demonstrated anti-inflammatory and immunomodulatory properties in various studies. mdpi.comresearchgate.netscispace.com These effects are mediated through its influence on critical inflammatory signaling pathways and the modulation of cytokine production.

Regulation of Inflammatory Signaling Pathways

The anti-inflammatory actions of this compound are closely linked to its ability to regulate several intracellular signaling cascades that play central roles in initiating and perpetuating inflammatory responses.

Farnesoid X Receptor (FXR) Pathway Modulation

Studies have shown that this compound can modulate the Farnesoid X Receptor (FXR) pathway. FXR is a nuclear receptor that plays a significant role in regulating bile acid metabolism and inflammation. nih.gov Research suggests that this compound may exert anti-inflammatory effects by modulating FXR expression and activity. researchgate.netnih.gov For instance, in models of colitis, this compound was shown to enhance FXR expression. researchgate.net Molecular docking studies have also indicated that FXR might be a target of this compound. nih.gov The modulation of FXR by this compound appears to be involved in regulating bile acid profiles and subsequently impacting inflammatory responses. researchgate.netnih.govwjgnet.com

NLRP3 Inflammasome Inhibition

This compound has been shown to inhibit the activation of the NLRP3 inflammasome. researchgate.netnih.govfrontiersin.orgresearchgate.netwjgnet.com The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system and the inflammatory response by processing pro-inflammatory cytokines like IL-1β and IL-18. researchgate.net Inhibition of the NLRP3 inflammasome by this compound is considered a key mechanism contributing to its anti-inflammatory effects. researchgate.netnih.govfrontiersin.org In colitis models, this compound treatment led to the downregulation of NLRP3. researchgate.net This inhibitory effect on the NLRP3 inflammasome is often discussed in conjunction with its modulation of the FXR pathway, suggesting a potential interplay between these two mechanisms in mediating this compound's anti-inflammatory actions. researchgate.netnih.govfrontiersin.orgwjgnet.com

NF-κB Signaling Pathway Interactions

The NF-κB signaling pathway is a central regulator of inflammatory gene expression. genome.jpscienceopen.com While direct detailed studies on this compound's interaction with the NF-κB pathway were not extensively found in the provided context, related research on anti-inflammatory compounds, where this compound was used as a reference, suggests potential interactions. One study using this compound as a reference compound in molecular docking against NF-κB indicated that it might interact with key residues involved in maintaining the stability of the NF-κB-IκB complex, potentially preventing NF-κB activation. mdpi.com Other studies on related compounds and traditional medicines containing this compound highlight the NF-κB pathway as a significant target for their anti-inflammatory effects. mdpi.comresearchgate.net

Cytokine Production Modulation (e.g., IL-1β, TNF-α, IL-6, IL-17, IFN-γ)

This compound has been observed to modulate the production of various pro-inflammatory cytokines. Research indicates that this compound can suppress the expression and release of cytokines such as IL-1β, TNF-α, and IL-6. researchgate.netfrontiersin.orgmdpi.com For instance, in colitis models, this compound treatment resulted in decreased levels of IL-1β. researchgate.net Studies investigating the anti-inflammatory effects of compounds, where this compound was used as a reference or is a component of the studied extract, have reported reductions in TNF-α, IL-6, IL-17, and IFN-γ levels. mdpi.commdpi.com This modulation of cytokine production is a crucial aspect of this compound's anti-inflammatory and immunomodulatory activity.

Table 1: Summary of this compound's Effects on Inflammatory Mediators and Pathways

Inflammatory Mediator/PathwayEffect of this compoundReference(s)
FXR PathwayModulation/Enhancement nih.govresearchgate.netnih.govwjgnet.com
NLRP3 InflammasomeInhibition/Downregulation researchgate.netnih.govfrontiersin.orgresearchgate.netwjgnet.com
NF-κB Signaling PathwayPotential Interaction/Inhibition mdpi.comgenome.jpscienceopen.commdpi.comresearchgate.net
IL-1βDecreased Levels researchgate.netfrontiersin.org
TNF-αDecreased Levels mdpi.comfrontiersin.orgmdpi.com
IL-6Decreased Levels mdpi.comfrontiersin.orgmdpi.com
IL-17Decreased Levels mdpi.com
IFN-γDecreased Levels mdpi.com

Role in Inflammatory Bowel Disease (IBD) Models

This compound has shown therapeutic potential in experimental models of Inflammatory Bowel Disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in rodents. researchgate.netnih.govwjgnet.comresearchgate.netwjgnet.comirjournal.orgx-mol.comresearchgate.net In these models, this compound has been demonstrated to alleviate colitis symptoms. researchgate.netnih.gov Its beneficial effects are attributed to its ability to regulate the excessive inflammatory response, including the modulation of the FXR/NLRP3 signaling pathway, and to help maintain the integrity of the intestinal mucosal barrier. researchgate.netnih.govfrontiersin.org Studies have shown that this compound treatment in DSS-induced colitis models attenuates symptoms and reduces inflammation. researchgate.netnih.gov The mechanism involves regulating bile acid disorders and decreasing bile acid accumulation in the colon, which is linked to FXR-mediated control of cholesterol hydroxylase and transporters. nih.gov The ameliorating effects of this compound on colitis were found to be dependent on FXR, as its effects were suppressed by FXR knockout or silencing in experimental settings. nih.gov

Table 2: Effects of this compound in DSS-Induced Colitis Models

ParameterEffect of this compound TreatmentReference(s)
Colitis SymptomsAlleviated researchgate.netnih.gov
Inflammatory ResponseAttenuated researchgate.netnih.gov
NLRP3 ActivationInhibited/Reduced researchgate.netnih.govwjgnet.com
Intestinal Mucosal BarrierMaintained/Improved researchgate.netnih.govfrontiersin.org
Bile Acid DisordersRegulated nih.gov
Bile Acid Accumulation (Colon)Decreased nih.gov
FXR Expression/ActivityEnhanced/Activated researchgate.netnih.gov
DSS-Induced Colitis Attenuation

Studies using dextran sulfate sodium (DSS)-induced colitis models in animals have demonstrated that this compound can alleviate the symptoms of this condition. nih.govnih.govresearchgate.net DSS-induced colitis is a widely used experimental model that mimics aspects of human ulcerative colitis, a chronic inflammatory bowel disease. nih.govnih.govirjournal.orgresearchgate.nettranscurebioservices.com this compound's attenuating effects include reducing excessive inflammatory responses and mitigating injury to the intestinal mucosal barrier. nih.govresearchgate.net The ameliorating effects of this compound on colitis were found to be suppressed in the absence of the Farnesoid X receptor (FXR), suggesting a critical role for FXR in its therapeutic action. nih.gov

Bile Acid Profile Regulation in Colitis

Disruptions in bile acid metabolism are increasingly recognized for their correlation with the pathogenesis of ulcerative colitis. nih.gov this compound has been shown to regulate bile acid disorders in the context of colitis. nih.govnih.govresearchgate.netmdpi.com It achieves this by controlling cholesterol hydroxylase and transporters that are mediated by FXR, thereby decreasing the accumulation of bile acids in the colon. nih.govnih.govresearchgate.net This regulatory effect on the bile acid profile contributes to the amelioration of experimental colitis. nih.govnih.govmdpi.com

Intestinal Mucosal Barrier Protection

The intestinal mucosal barrier plays a crucial role in maintaining gut health, and its disruption is a key feature of inflammatory bowel diseases like colitis. nih.govnih.govfrontiersin.org this compound has been observed to protect the intestinal mucosal barrier. nih.govresearchgate.netresearchgate.netresearchgate.net This protective effect is linked to its ability to mitigate the injury caused by excessive inflammatory responses. nih.govresearchgate.net

Effects on Cellular Inflammatory Responses (e.g., Macrophage Pyroptosis)

This compound influences cellular inflammatory responses, including those involving macrophages. Research suggests that this compound can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory signaling pathway. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net By inhibiting NLRP3 activation, this compound helps to reduce excessive inflammatory responses in the colon. nih.govresearchgate.net While the term "macrophage pyroptosis" was specifically mentioned in the outline, the provided search results primarily focus on the inhibition of the NLRP3 inflammasome and inflammatory cytokine production in the context of macrophages and colitis, without explicitly detailing the direct impact on macrophage pyroptosis itself, though NLRP3 activation is involved in this process. researchgate.netresearchgate.net Studies have evaluated FXR activation, NLRP3 inflammasome inhibition, and macrophage pyroptosis both in vivo and in vitro. researchgate.net this compound's anti-inflammatory effects in colonic inflammation involve modulating FXR expression to regulate the bile acid cycle and inhibit the activation of the NLRP3 inflammatory vesicle complex. researchgate.net

Anti-Cancer Activities

This compound has also demonstrated potential as an anti-cancer agent, exhibiting efficacy against specific cancer cell lines and influencing cellular processes related to proliferation. mdpi.comspandidos-publications.commedchemexpress.com

Efficacy Against Specific Cancer Cell Lines (e.g., HepG2)

This compound has shown effectiveness against certain cancer cell lines, including HepG2 cells, which are derived from human hepatocellular carcinoma (HCC). mdpi.commedchemexpress.comdovepress.commdpi.commdpi.com Studies have reported that this compound can inhibit the viability of HepG2 cells. medchemexpress.comdovepress.com One study indicated that this compound exhibits anti-cancer activity with an IC50 value of 14.24 ± 1.30 µM in HepG2 cells. medchemexpress.com Other compounds have also shown cytotoxic activity against HepG2 cells with varying IC50 values. dovepress.commdpi.commdpi.com

Table 1: In Vitro Cytotoxicity of this compound in HepG2 Cells

Cell LineIC50 (µM)
HepG214.24 ± 1.30

Mechanistic Studies of Anti-proliferative Effects (e.g., Apoptosis Induction)

Investigations into the mechanisms by which this compound exerts its anti-cancer effects suggest that it can induce apoptosis, a programmed cell death process critical for controlling cancer cell growth. semanticscholar.orgstanford.edufrontiersin.org While direct detailed mechanisms of this compound-induced apoptosis in cancer cells were not extensively detailed in the provided search results, apoptosis induction is a recognized pathway for the anti-proliferative effects of various anti-cancer agents. mdpi.comfrontiersin.org Studies on other compounds have demonstrated that apoptosis can be induced through mechanisms involving the mitochondria-mediated pathway, regulating the ratio of Bax/Bcl-2, and promoting the release of cytochrome c. researchgate.net The P38 MAPK signaling pathway has also been implicated in apoptosis induced by extracts containing phytochemicals. researchgate.net Further research is needed to fully elucidate the specific molecular pathways involved in this compound-induced apoptosis in cancer cells.

Antimicrobial and Antiparasitic Properties

Studies have investigated the activity of this compound against various microorganisms and parasites, highlighting its potential as an antimicrobial and antiparasitic agent.

Antifungal Activity Against Plant Pathogenic Fungi

This compound has been isolated from Picrasma quassioides, and its antifungal activities against plant pathogenic fungi have been investigated. nih.gov Research indicates that this compound exhibits inhibitory activity on various plant pathogenic fungi. scispace.com P. quassioides extracts, from which this compound is isolated, have shown significant preventive and curative effects on apple valsa canker. nih.gov

Antibacterial and Antiprotozoal Research

Computational studies have explored the potential antibacterial activity of compounds from Picrasma quassioides, including this compound and Methyl this compound, by evaluating their docking scores against the Xanthomonas outer protein Q (XopQ), a type III effector protein from Xanthomonas oryzae. semanticscholar.orgfigshare.com Lower docking scores suggest a higher potential binding affinity.

CompoundPubChem CIDDocking Score (kcal/mol)
This compound5320161-6.2 figshare.com
Methyl this compound638215-6.1 figshare.com, -7.3 semanticscholar.org

Methyl this compound, a related compound, has reported antimicrobial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus hemolyticus, and Streptococcus pneumoniae, as noted in a Chinese patent. researchgate.netnih.gov Both this compound and methylthis compound have also been assessed for their activity against human pathogens. researchgate.netnih.gov Additionally, methylthis compound and this compound were included in a study investigating antiprotozoal activity. scispace.com

Neuroprotective Research

Investigations into the compounds from Picrasma quassioides, the source plant of this compound, have suggested potential neuroprotective effects.

Mitigation of Oxidative Stress in Neural Tissues

Picrasma quassioides exhibits a neuroprotective function that may help prevent oxidative stress damage in nerve tissues. semanticscholar.org The plant is associated with various potential pharmacological activities, including neuroprotective effects. semanticscholar.org Oxidative stress is a critical factor in the pathophysiology of several brain disorders, including neurodegenerative diseases. frontiersin.orgnih.govfrontiersin.org While the source plant has shown activity in this area, specific detailed research findings on this compound's direct role in mitigating oxidative stress in neural tissues were not prominently featured in the available search results.

Modulation of Neuronal Excitability

Based on the available research information, there is no specific data detailing the modulation of neuronal excitability by this compound.

Molecular Mechanisms and Target Identification

Receptor Binding Studies (e.g., FXR as a Molecular Target)

Studies suggest that the farnesoid X receptor (FXR) may serve as a molecular target for nigakinone frontiersin.orgnih.govresearchgate.net. FXR is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis and inflammation nih.gov. Research utilizing molecular docking and dual-luciferase reporter assays has indicated that this compound could potentially bind to and activate FXR nih.govresearchgate.net. Activation of FXR by this compound has been shown to contribute to its protective effects in experimental models of colitis frontiersin.orgnih.govwjgnet.com. Inhibition or knockout of FXR has been observed to diminish the beneficial effects of this compound, further supporting FXR as a key target nih.gov.

Enzyme Inhibition and Activation Profiling (e.g., Cholesterol Hydroxylase)

This compound has been shown to influence enzyme activity, particularly in the context of bile acid metabolism. It regulates bile acid disorders by controlling cholesterol hydroxylase, an enzyme involved in the synthesis of bile acids from cholesterol frontiersin.orgnih.govwjgnet.comnih.govresearchgate.netwjgnet.com. This modulation is suggested to be mediated by FXR frontiersin.orgnih.govwjgnet.com. By controlling cholesterol hydroxylase activity, this compound contributes to decreasing bile acid accumulation frontiersin.orgnih.govwjgnet.com.

Protein-Ligand Interaction Analyses (e.g., Molecular Docking, Dual-Luciferase Reporter Assays)

Molecular docking studies have been employed to predict the binding interactions between this compound and potential protein targets, such as FXR frontiersin.orgnih.govresearchgate.netsemanticscholar.orgfigshare.comnih.gov. These computational analyses suggest that this compound can bind to the active site of FXR frontiersin.orgnih.gov.

Dual-luciferase reporter (DLR) assays are a common method to assess the transcriptional activity of nuclear receptors like FXR upon ligand binding nih.govresearchgate.netvazymeglobal.compromega.com.brbioassaysys.comnih.govnih.gov. Studies using DLR assays have provided experimental evidence supporting the activation of FXR by this compound nih.govresearchgate.net. These assays typically involve transfecting cells with a reporter construct containing an FXR response element linked to a luciferase gene, and measuring luciferase activity as an indicator of FXR activation vazymeglobal.compromega.com.brnih.gov.

Molecular docking studies have also explored the interaction of this compound with other proteins, including NFκB, suggesting potential interactions that could contribute to its anti-inflammatory effects mdpi.com.

Gene Expression Regulation

This compound has been observed to influence the expression of genes involved in inflammatory responses and bile acid metabolism. Research indicates that this compound can enhance the expression of FXR researchgate.netnih.gov. Furthermore, it has been shown to decrease the gene and protein levels of components of the NLRP3 inflammasome, such as NLRP3, caspase-1, and IL-1β researchgate.netnih.gov. This suggests that this compound may exert anti-inflammatory effects by inhibiting the NLRP3 signaling pathway, potentially mediated through FXR researchgate.netnih.gov. Studies have also examined the effect of this compound on the mRNA expression of tight junction proteins like ZO-1, Claudin-1, and Occludin, which are crucial for maintaining intestinal barrier integrity researchgate.net.

Here is a table summarizing some observed changes in gene expression:

Gene TargetEffect of this compoundReference
FXRIncreased expression researchgate.netnih.gov
NLRP3Decreased expression researchgate.netnih.gov
Caspase-1Decreased expression researchgate.netnih.gov
IL-1βDecreased expression researchgate.netnih.gov
ZO-1Modulated expression researchgate.net
Claudin-1Modulated expression researchgate.net
OccludinModulated expression researchgate.net

Investigation of Cellular Pathways (e.g., Bile Acid Metabolism Pathways)

This compound's effects on cellular pathways have been investigated, with a significant focus on bile acid metabolism and inflammatory signaling. This compound regulates bile acid metabolism by controlling enzymes like cholesterol hydroxylase and modulating FXR-mediated transporter proteins frontiersin.orgnih.govwjgnet.comwjgnet.com. This action helps to reduce the accumulation of bile acids frontiersin.orgnih.govwjgnet.com.

Furthermore, this compound has been shown to modulate the FXR/NLRP3 signaling pathway frontiersin.orgnih.govwjgnet.com. By activating FXR and inhibiting the NLRP3 inflammasome, this compound can restrain bile acid-induced inflammation and cell damage nih.govwjgnet.com. This highlights the interconnectedness of bile acid metabolism and inflammatory pathways and the role of this compound in modulating this interplay frontiersin.orgnih.govwjgnet.com. The regulation of inflammatory cytokine production is also a key aspect of this compound's effects on cellular pathways nih.govwjgnet.comresearchgate.net.

Preclinical Studies and Translational Research

In Vivo Efficacy Studies in Disease Models

In vivo studies have investigated the efficacy of Nigakinone in specific disease contexts. One notable area of research has focused on its effects in models of colitis. Studies using dextran (B179266) sulfate (B86663) sodium (DSS)-induced experimental colitis in animals have shown that this compound can attenuate the symptoms associated with this condition. nih.gov These observed effects include a reduction in the excessive inflammatory response triggered by NLRP3 activation and a decrease in damage to the intestinal mucosal barrier. nih.gov

Detailed research findings from these studies indicate that this compound's ameliorative effects on experimental colitis are linked to its ability to regulate the bile acid profile and modulate the FXR/NLRP3 signaling pathway. nih.gov Specifically, this compound was found to regulate bile acid disorders by influencing cholesterol hydroxylase and transporters mediated by the Farnesoid X receptor (FXR), subsequently leading to decreased bile acid accumulation in the colon. nih.gov Molecular docking and dual-luciferase reporter assays have suggested that FXR may be a target of this compound. nih.gov Further in vitro experiments demonstrated that this compound could restrain bile acid-induced inflammation and cell damage through FXR activation and the inhibition of inflammatory cytokines. nih.gov The importance of FXR in this compound's therapeutic effects on colitis was underscored by experiments where the ameliorating effects were suppressed by FXR knockout or silencing in vivo and in vitro. nih.gov

Evaluation of Efficacy in Various Animal Models

The evaluation of this compound's efficacy has primarily been conducted in animal models designed to mimic human diseases. The research on colitis, as detailed above, utilized a DSS-induced colitis model in animals to assess the compound's in vivo effects. nih.gov This model is a common and relevant tool for studying inflammatory bowel diseases like ulcerative colitis. nih.gov

While the search results specifically highlighted the use of colitis models, preclinical efficacy studies in general employ a range of animal models that reproduce characteristics of human diseases to evaluate the therapeutic potential of drug candidates. biogem.it These models are crucial for understanding how a compound behaves in a complex biological system before potential human testing. researchgate.netnews-medical.net The choice of animal model is carefully considered based on its relevance to the human disease and the specific objectives of the study. researchgate.net

Considerations for Future Therapeutic Development

Considerations for the future therapeutic development of this compound based on preclinical findings involve leveraging the observed efficacy in disease models. The positive results in animal models of colitis suggest a potential therapeutic avenue for inflammatory bowel diseases. nih.gov

Translational research aims to bridge the gap between preclinical findings and clinical applications. europa.eu For compounds like this compound, which show promise in animal models, future development would involve further mechanistic studies to fully elucidate their modes of action and identify potential synergistic pathways. Rigorous clinical validation would be a necessary subsequent step to translate these preclinical observations into potential human therapies. researchgate.net Optimizing preclinical approaches to better mimic the complexity of human disease mechanisms is an ongoing need in drug development. researchgate.net

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores

Pharmacophores represent the essential features of a molecule that are necessary for its biological activity. These features can include specific functional groups and their spatial arrangement. While detailed pharmacophore models specifically for Nigakinone across all its reported activities are not extensively described in the provided search results, the inherent β-carboline core structure of this compound is a fundamental component likely contributing to its diverse pharmacological effects metabolomicsworkbench.orglabsolu.ca.

General SAR principles highlight that pharmacophores define the important groups involved in binding to a biological target and their relative positions utm.mynih.gov. Studies on related canthin-6-one (B41653) and β-carboline alkaloids from P. quassioides suggest that the tetracyclic framework is a key element. The presence and position of substituents on this core structure are critical for modulating activity americanelements.com.

Role of Structural Modifications on Biological Activities

Structural modifications to the this compound scaffold or related β-carbolines significantly impact their biological activities. Research on canthin-6-ones, a class that includes this compound, indicates that the presence of conjugated unsaturated bonds in certain rings is essential for antibacterial activity but not necessarily for antifungal effects. Conversely, aliphatic ester modifications may enhance antifungal properties, while aromatic ester substitutions can inhibit antibacterial activity.

Comparisons between this compound and its methylated derivative, methylthis compound, reveal differences in activity profiles. Both compounds have demonstrated effectiveness against HepG2 cancer cells . Methylthis compound has also been reported to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus hemolyticus, and Streptococcus pneumoniae.

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in determining biological activity. While PubChem data for this compound does not indicate defined stereocenters in its basic structure, the influence of stereoisomerism has been observed in other phytochemicals from P. quassioides, such as neolignan molecules. In the case of dehydrodiconiferyl alcohol, different enantiomers exhibited varying degrees of cytotoxic activity against HepG2 cancer cells .

Analytical and Quality Control Research

Development of Quantitative Analytical Methods (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely utilized techniques for the quantitative analysis of natural products, including alkaloids like nigakinone. researchgate.netmdpi.comnih.govscience.gov These methods offer advantages in terms of sensitivity, selectivity, and reproducibility. researchgate.netmdpi.comda.gov.ph

Studies have established HPLC methods for the qualitative and quantitative analysis of alkaloids in various natural products. researchgate.netscience.gov Specifically for preparations containing Picrasma quassioides, HPLC combined with chemometric methods and quantitative analysis of multi-components by single marker (QAMS) has been developed for quality assessment. mdpi.com this compound has been identified as one of the most abundant and active alkaloids in P. quassioides and its preparations, making it a suitable quality indicator and internal reference substance for QAMS. mdpi.com

The QAMS method using relative correction factors (RCFs) has demonstrated feasibility for the simultaneous quantitation of multiple components in Kumu injection, a traditional Chinese medicine preparation derived from P. quassioides, using this compound as the reference substance. mdpi.com This approach is valuable when reference standards for all components are expensive or difficult to obtain. mdpi.com

UHPLC-MS/MS methods have also been developed for the determination of compounds in complex matrices, offering high sensitivity and speed. researchgate.netmdpi.comnih.govresearchgate.net While specific detailed parameters for a dedicated UHPLC method solely for this compound quantification were not extensively detailed in the search results, the application of UHPLC coupled with mass spectrometry for analyzing bioactive components in traditional Chinese medicine formulas containing alkaloids suggests its potential applicability for this compound analysis. researchgate.net These methods typically involve optimizing chromatographic conditions, such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., using formic acid and ammonium (B1175870) formate), and gradient elution programs, to achieve optimal separation and detection of the target analyte. mdpi.com Validation of such methods involves evaluating parameters like linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), accuracy, precision, and recovery. researchgate.netnih.govda.gov.ph

Standardization and Quality Assessment of this compound-containing Preparations

Standardization and quality assessment of traditional Chinese medicine preparations containing this compound are crucial for ensuring their efficacy and safety. Given the chemical complexity of these preparations, comprehensive analytical methods are necessary. mdpi.com

HPLC, particularly when combined with chemometric methods and QAMS, has been employed for the quality assessment of Kumu injection, where this compound serves as a key reference substance. mdpi.com This approach allows for the simultaneous qualitative and quantitative analysis of multiple alkaloids, providing a more comprehensive evaluation of the preparation's quality compared to methods relying on a single component or less specific techniques like gravimetry or thin layer chromatography (TLC). mdpi.com

The use of this compound as a quality indicator helps in controlling the consistency of the alkaloid content in different batches of the preparation. mdpi.com By establishing relative retention times (RRTs) and relative correction factors (RCFs) for other major alkaloids relative to this compound, the QAMS method enables their simultaneous quantification without requiring individual standards for each. mdpi.com This contributes to a more practical and cost-effective quality control strategy.

Research has shown significant variations in alkaloid content in natural products depending on factors like geographic origin and processing methods. researchgate.net Therefore, standardized analytical methods are essential for monitoring this variability and ensuring that preparations meet defined quality standards. The developed HPLC-based methods provide a framework for such standardization and quality control of this compound-containing traditional Chinese medicine preparations. mdpi.comresearchgate.net

Metabolomics and Bile Acid Profiling

Metabolomics, the comprehensive study of metabolites within a biological system, is a powerful tool for understanding the biochemical effects of compounds like this compound and for identifying potential biomarkers. sci-hub.semdpi.comnih.gov Bile acid profiling, a targeted metabolomics approach, has gained attention due to the significant roles of bile acids in various physiological processes and diseases, including inflammatory conditions. abcam.comnih.govmdpi.com

Studies have utilized bile acid-targeted metabolomics to investigate the effects of this compound on bile acid profiles. nih.govresearchgate.netriss.kr Research on this compound's effects in models of experimental colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) has shown that this compound can regulate disorders in bile acid metabolism. nih.govresearchgate.net This regulation involves controlling cholesterol hydroxylase and transporters mediated by the Farnesoid X receptor (FXR), leading to a decrease in bile acid accumulation in the colon. nih.gov

The correlation between bile acid metabolism disorder and the pathogenesis of ulcerative colitis (UC) is increasingly recognized, and FXR, a key regulator of bile acid homeostasis and inflammation, is considered a promising therapeutic target for UC. nih.gov Metabolomics and bile acid profiling have been instrumental in revealing that this compound may exert its beneficial effects, in part, by modulating the bile acid profile and interacting with pathways involving FXR. nih.govresearchgate.net Molecular docking and dual-luciferase reporter assays have further supported the notion that FXR might be a target of this compound. nih.gov

These metabolomics and bile acid profiling studies provide detailed research findings on the biochemical impact of this compound, highlighting its influence on specific metabolic pathways and potential therapeutic mechanisms related to bile acid regulation. nih.govresearchgate.net

Data Table: Relative Retention Times (RRTs) of Major Alkaloids in Kumu Injection Relative to this compound

Compound NameRelative Retention Time (Mean ± SD)
PQ-10.45 ± 0.02 mdpi.com
PQ-50.72 ± 0.02 mdpi.com
PQ-40.75 ± 0.02 mdpi.com
PQ-30.83 ± 0.01 mdpi.com
This compound (PQ-6)1.00 (Reference) mdpi.com
PQ-21.18 ± 0.01 mdpi.com

Note: Data extracted from a study on Quality Assessment of Kumu Injection using HPLC combined with Chemometric Methods and Qualitative and Quantitative Analysis of Multiple Alkaloids by Single Marker. mdpi.com

Future Directions and Emerging Avenues

Combinatorial Therapies with Nigakinone

The exploration of this compound in combination therapies represents a significant area of future research. Combining natural compounds with conventional treatments, particularly in oncology, is a strategy gaining interest to improve efficacy, overcome drug resistance, and potentially mitigate adverse effects nih.govencyclopedia.pub. While the provided search results discuss the general benefits and strategies of combining natural compounds with chemotherapy or targeted therapy nih.govencyclopedia.pubnih.gov, specific research detailing combinatorial studies involving this compound was not prominently featured. However, the principle of using natural compounds in combination to achieve synergistic effects or reduce resistance is well-established nih.govencyclopedia.pub. For instance, studies have shown that certain natural compounds can enhance the cytotoxic effects of chemotherapy drugs and reduce the expression of multi-drug resistance efflux transporters nih.govresearchgate.net. Future research could investigate how this compound interacts with existing therapeutic agents in various disease models to identify potential synergistic combinations.

Novel Delivery Systems for Enhanced Bioavailability

Improving the bioavailability of therapeutic agents is a key objective in drug development, and novel drug delivery systems (NDDS) offer promising solutions pharmatimesofficial.commdpi.com. NDDS aim to enhance drug efficacy, safety, and patient compliance by improving delivery to the target site, controlling release, and increasing bioavailability pharmatimesofficial.comscienceopen.comijpcbs.com. Poor bioavailability can be a limitation for many drugs, including natural compounds, due to factors like degradation or poor absorption pharmatimesofficial.comijpcbs.com. While the search results discuss various NDDS technologies such as nanoparticles, liposomes, microparticles, hydrogels, and ethosomes pharmatimesofficial.commdpi.comscienceopen.comijpcbs.com, specific research on applying these systems to this compound was not detailed. Future studies could focus on formulating this compound within these novel delivery systems to protect it from degradation, improve its solubility, enhance its absorption, and potentially target its delivery to specific tissues or cells, thereby increasing its therapeutic index and reducing the required dose.

Investigation of Unexplored Biological Activities

While this compound's known pharmacological activities are the subject of current research, there is potential for discovering novel or less-explored biological effects. Natural compounds often exhibit a wide range of activities, and comprehensive screening can reveal new therapeutic opportunities researchgate.net. One search result mentions this compound in the context of a high-throughput screening platform for skin tanning properties, where it showed potential in promoting melanogenesis researchgate.net. However, the mechanism behind this effect had not been reported researchgate.net. This highlights the possibility of identifying entirely new biological activities for this compound through systematic investigation. Future research could involve broad-spectrum biological screening assays to uncover previously unknown effects, such as activity against different types of pathogens, modulation of various cellular pathways, or effects on other physiological processes.

Advanced Computational and In Silico Approaches (e.g., Network Pharmacology)

Computational and in silico approaches, such as network pharmacology, are increasingly valuable tools in modern drug discovery and mechanism elucidation mdpi.comherbmedpharmacol.comnih.govnih.gov. These methods allow for the investigation of complex interactions between compounds, targets, and diseases at a systems level, moving beyond the traditional "one drug, one target" paradigm mdpi.comnih.gov. Network pharmacology, combined with techniques like molecular docking and molecular dynamics simulations, can predict drug-target interactions, identify key pathways, and provide insights into the potential mechanisms of action of natural compounds mdpi.comherbmedpharmacol.comnih.govucl.ac.uk. The search results indicate the application of these methods to study other natural compounds and traditional medicines mdpi.comherbmedpharmacol.comnih.govnih.govucl.ac.uk, including the identification of active components and their targets herbmedpharmacol.comnih.gov. One result specifically mentions "Methyl this compound" in a computational exploration of compounds from Picrasma quassioides against a bacterial protein target, showing docking scores semanticscholar.orgfigshare.com. While direct network pharmacology studies focused solely on this compound were not extensively found, these computational methods can be readily applied to this compound to predict its potential targets, understand its interactions within biological networks, and identify potential therapeutic indications or combinations based on its predicted molecular mechanisms.

Q & A

Q. What are the standard protocols for synthesizing Nigakinone in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, starting with precursor isolation (e.g., from Picrasma quassioides) or chemical synthesis via cross-coupling reactions. Key steps include:

  • Reflux conditions : Optimize temperature (e.g., 80–100°C) and solvent systems (e.g., ethanol/water mixtures) for cyclization .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization for high-purity yields .
  • Characterization : Validate structure via 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases (gradient elution) .
  • Spectroscopy : Compare experimental NMR shifts with literature data; ensure absence of impurities via sharp melting points (e.g., 198–200°C) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 259.1) and fragmentation patterns .

Q. How should researchers design initial biological assays to assess this compound's bioactivity?

  • Target selection : Prioritize pathways relevant to this compound’s known activities (e.g., anti-inflammatory or anticancer targets like NF-κB or PI3K/AKT) .
  • Dose ranges : Use logarithmic concentrations (e.g., 1–100 μM) with positive/negative controls (e.g., dexamethasone for anti-inflammatory assays) .
  • Reproducibility : Include triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Systematic comparison : Map discrepancies using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables (e.g., bioavailability vs. metabolic stability) .
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in animal models to identify bioavailability limitations .
  • Mechanistic validation : Use knockout models or siRNA silencing to confirm target engagement in vivo .

Q. What statistical approaches are recommended for dose-response analysis of this compound in complex biological systems?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values .
  • Multivariate analysis : Apply principal component analysis (PCA) to separate compound-specific effects from background noise in omics datasets .
  • Error handling : Report confidence intervals and use bootstrap resampling for small sample sizes .

Q. What methodologies optimize this compound's solubility and stability in different experimental matrices?

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations for aqueous compatibility .
  • Accelerated stability studies : Expose this compound to varying pH (2–9), temperatures (4–40°C), and light conditions; monitor degradation via HPLC .
  • Computational modeling : Predict solubility parameters using Hansen solubility spheres or COSMO-RS simulations .

Data Interpretation & Contradiction Management

Q. How should researchers address conflicting reports on this compound’s mechanism of action across studies?

  • Evidence synthesis : Conduct systematic reviews with strict inclusion criteria (e.g., PRISMA guidelines) to evaluate methodological heterogeneity .
  • Dose-time dependency : Replicate experiments at identical concentrations and exposure times to isolate variables .
  • Pathway crosstalk analysis : Use network pharmacology tools (e.g., STRING, KEGG) to identify secondary targets or compensatory mechanisms .

Q. What strategies validate this compound’s target specificity in heterogeneous cell populations?

  • Single-cell sequencing : Profile transcriptomic responses to this compound in subpopulations .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify target occupancy .
  • CRISPR-Cas9 validation : Knock out putative targets and assess loss of compound efficacy .

Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

  • Protocol standardization : Adopt MIAME (Microarray) or ARRIVE (Animal Research) guidelines for metadata reporting .
  • Reagent validation : Source compounds from certified suppliers (e.g., Sigma-Aldrich) and verify purity via third-party testing .
  • Blinded analysis : Implement double-blind protocols for subjective endpoints (e.g., histopathological scoring) .

Q. What frameworks guide hypothesis generation for this compound’s understudied applications?

  • FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Reverse pharmacology : Start with phenotypic screens (e.g., zebrafish models) and retroactively identify targets .
  • Data mining : Use NLP tools (e.g., SciBite) to extract implicit connections from literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nigakinone
Reactant of Route 2
Nigakinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.